molecular formula C20H29NO2 B1675862 Penequinine CAS No. 87827-02-9

Penequinine

Cat. No. B1675862
CAS RN: 87827-02-9
M. Wt: 315.4 g/mol
InChI Key: GTKRIWMDLNOSLI-UHFFFAOYSA-N
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Description

M 8218 is a bioactive chemical.

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKRIWMDLNOSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007814
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penequinine

CAS RN

87827-02-9
Record name Penehyclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87827-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penehyclidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087827029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penequinine, Penehyclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENEQUININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353CX8CSHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P Zhang, G Liu, X Peng, Q Xiong… - Chinese Journal of …, 2009 - pesquisa.bvsalud.org
… Penequinine hydrechloride group (group A) and atropine group (group B) were injected intramuscularly with penequinine hydro-… Conclusion Penequinine hydrochloride can be used as …
Number of citations: 2 pesquisa.bvsalud.org
C Shujie, M Zhengji, L Yi, L Ping - West China Journal of …, 2003 - europepmc.org
To investigate the effects of Penequinine hydrochlordie (PQN) im or ig on intestine in anaesthetic/conscious rabbits. Compared with Atropine, the rabbits were administered cholinergic …
Number of citations: 0 europepmc.org
B ZHONG - Chinese Journal of Pharmaceutical Analysis, 2007 - ingentaconnect.com
… /demethylbencynona‘ tine and penequinine in different capillary electrophoresis modes. … For penequinine/ no separation between Iand Ⅱ racemates was found/but chiral separation …
Number of citations: 1 www.ingentaconnect.com
D Guohua, L Qin, X Jianwei, Y Liuhong, Z Bohua… - Chromatographia, 2005 - Springer
… Although two pairs of the enantiomers of penequinine and kemadrine were … penequinine I were the enantiomers completely separated, and no resolution was achieved for penequinine …
Number of citations: 11 link.springer.com
G Yumei, X Jianwei, Z Yi - 2010 - europepmc.org
… The specific solid phase extraction of MIPs was investigated for anticholinergic drugs neotropine, penequinine, bencynonatine and anisodine, chlorphenamine with different hydrogen-…
Number of citations: 0 europepmc.org
Y Xinbo, M Xiuying, D Huajin, H Zhengming, C Wenbin - Chin Pharm J, 1997
Number of citations: 2
Y Liu, ZJ Mo, SJ Chen, X Guo - CHINESE JOURNAL OF PHARMACEUTICALS, 2003
Number of citations: 1
T Feng, H Wong, XL Yan, T Xu - Int J Anesth Resus, 2009
Number of citations: 2
S Jian-luo, S Shao-tuan, C Sheng - Journal of Clinical Rehabilitative Tissue …, 2011
Number of citations: 0
W Yali, M Hong, C Min - Med J West China, 2012
Number of citations: 2

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